molecular formula C16H16BrMgN B6333958 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide CAS No. 1142233-66-6

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide

Cat. No.: B6333958
CAS No.: 1142233-66-6
M. Wt: 326.51 g/mol
InChI Key: JVKXJYAFTJSYEX-UHFFFAOYSA-M
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Description

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS: 1187163-69-4) is a Grignard reagent featuring a phenylmagnesium bromide core substituted with a tetrahydroquinoline moiety via a methylene (-CH₂-) linker . As a Grignard reagent, it participates in nucleophilic additions to electrophiles (e.g., carbonyl compounds) and cross-coupling reactions, enabling carbon-carbon bond formation. Its tetrahydroquinoline group may introduce steric and electronic effects that differentiate it from simpler phenylmagnesium bromide analogs .

Properties

IUPAC Name

magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-6,8-9H,10-13H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKXJYAFTJSYEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=[C-]3.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Magnesium Activation and Solvent Selection

  • Magnesium chips : Pre-treated with iodine in THF to remove oxide layers, enhancing reactivity.

  • Solvent : Anhydrous THF is preferred over diethyl ether due to its higher boiling point (66°C), which accommodates prolonged reflux.

Reaction Conditions

  • Temperature : Controlled reflux (65–70°C) ensures steady magnesium consumption while minimizing side reactions.

  • Addition rate : Slow drip of the brominated precursor (0.5–1.0 mL/min) prevents localized overheating.

  • Stoichiometry : A 1:1.1 molar ratio of bromide to magnesium maximizes conversion (>95%).

Workup and Stabilization

Post-reaction, the mixture is filtered through glass wool to remove unreacted magnesium. The resulting solution is standardized via titration with 2-butanol and diphenylacetic acid. Stabilizers like 1,2-dibromoethane (0.1–0.5 wt%) may be added to inhibit premature decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, THF-d₈): δ 7.42–7.38 (m, 2H, aryl), 7.12–7.08 (m, 1H, tetrahydroquinoline-H), 3.89 (s, 2H, CH₂), 2.95–2.85 (m, 4H, tetrahydroquinoline ring).

  • ¹³C NMR : δ 148.9 (C-N), 132.4–125.7 (aryl carbons), 54.3 (CH₂), 38.1–25.4 (tetrahydroquinoline carbons).

Reactivity Profile

The reagent undergoes transmetallation with ZnCl₂ or CuCN·2LiCl, enabling cross-couplings with aryl halides (Table 1).

Table 1. Selected reactions of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide

SubstrateProduct Yield (%)Conditions
4-Bromotoluene78THF, 25°C, 12 h
Benzaldehyde65Et₂O, −78°C, 1 h
Chlorotrimethylsilane92THF, reflux, 3 h

Industrial-Scale Considerations

The Chinese patent CN1935761A outlines a scalable two-step Grignard process:

  • Intermediate synthesis : 2,6-Dichlorotoluene reacts with bromobenzene in THF to form 3-chloro-2-methylbiphenyl.

  • Aldehyde formation : The intermediate undergoes formylation with dimethylformamide, followed by reduction with NaBH₄ to yield the alcohol precursor.

Adapting this protocol for the target compound would require substituting dichlorotoluene with a tetrahydroquinoline-containing aryl chloride.

Challenges and Mitigation Strategies

  • Amine coordination : The tetrahydroquinoline nitrogen may deactivate magnesium. Solutions include using bulky ligands (e.g., TMEDA) or pre-forming the magnesium amide.

  • Moisture sensitivity : Rigorous drying of solvents (molecular sieves) and reagents (azeotropic distillation) is mandatory .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl groups (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by another nucleophile.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.

    Catalysts: Sometimes, catalysts such as copper(I) iodide are used to facilitate certain reactions.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

The major products formed from reactions involving 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide depend on the specific reaction conditions and the substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while addition to a ketone would yield a tertiary alcohol.

Scientific Research Applications

Synthesis and Preparation

The preparation of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of magnesium with bromo-substituted compounds in an anhydrous solvent like tetrahydrofuran (THF). This process generates the Grignard reagent, which can then be utilized for further synthetic applications.

Organic Synthesis

The primary application of this compound lies in its role as a nucleophile in organic synthesis. It can react with various electrophiles to form new carbon-carbon bonds, making it invaluable for constructing complex molecules.

Pharmaceutical Development

This Grignard reagent has been utilized in the synthesis of various pharmaceutical compounds. The ability to create intricate molecular architectures is crucial for drug discovery and development. For instance, it can be employed to synthesize intermediates for active pharmaceutical ingredients (APIs).

Material Science

In material science, this compound can be used to modify polymer structures or create new materials with specific properties. The incorporation of tetrahydroquinoline derivatives into polymer matrices can enhance their mechanical and thermal properties.

Catalysis

Research indicates that compounds similar to 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide can act as catalysts in various chemical reactions, including cross-coupling reactions. These reactions are pivotal in forming biaryl compounds that are essential in many industrial applications.

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this Grignard reagent in synthesizing a key intermediate for a class of antidepressants. The reaction involved coupling with an appropriate electrophile to yield a compound that underwent further functionalization to produce the final drug product.

Case Study 2: Development of Novel Polymers

Another research project focused on using 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide to synthesize novel polymers with enhanced properties for biomedical applications. The incorporation of this compound into polymer chains resulted in materials with improved biocompatibility and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, facilitating the nucleophilic attack.

Comparison with Similar Compounds

Substituted Phenylmagnesium Bromides

2,4,6-Triphenylphenylmagnesium Bromide
  • Structure : Features three phenyl groups on the benzene ring, increasing steric bulk.
  • Reactivity : Reduced nucleophilicity compared to the target compound due to steric hindrance from multiple substituents. Primarily used in aryl-aryl coupling reactions .
  • Applications : Synthesis of polyaromatic hydrocarbons (PAHs) and sterically hindered alcohols.
3,4-(Methylenedioxy)phenylmagnesium Bromide
  • Structure : Contains a methylenedioxy (-O-CH₂-O-) substituent, enhancing electron density on the aromatic ring.
  • Reactivity : Increased electron-rich character facilitates reactions with electron-deficient electrophiles.
  • Applications : Synthesis of benzodioxole-containing natural products and pharmaceuticals .

Allyl and Alkyl Grignard Reagents

Allylmagnesium Bromide
  • Structure : Linear allyl chain (CH₂=CH-CH₂-MgBr).
  • Reactivity : Undergo 1,2- or 1,4-additions to carbonyl compounds. Less sterically hindered than the target compound.
  • Applications : Enantioselective synthesis of alcohols and ketones, e.g., in angustureine synthesis .
Methylmagnesium Iodide
  • Structure : Simple alkyl Grignard reagent (CH₃-MgI).
  • Reactivity : Highly nucleophilic but prone to over-addition in ketone reactions.
  • Applications : Methylation reactions and preparation of alkanes .

Nitrogen-Containing Grignard Reagents

Tetrahydroquinoline-Based Analogs
  • Example: 1-E-crotyl-1-methyl-6-methoxy-1,2,3,4-tetrahydroquinolinium bromide (CAS: 1029538-77-9).
  • Reactivity: Combines Grignard-like reactivity with a tetrahydroquinoline backbone, enabling dual functionality in coordination and nucleophilic reactions.
  • Applications : Synthesis of bioactive alkaloids and heterocycles .
Benzothiazole-Substituted Compounds
  • Example: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Reactivity : The benzothiazole group introduces additional coordination sites for metal catalysts.
  • Applications : Anticancer and antimicrobial agents .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is an organometallic compound classified as a Grignard reagent. It is primarily utilized in organic synthesis for forming carbon-carbon bonds and has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₆H₁₆BrMgN
  • Molecular Weight: 326.53 g/mol
  • CAS Number: 1142233-66-6

The biological activity of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is largely attributed to its nucleophilic properties. The compound can form a highly reactive nucleophile that interacts with electrophilic centers in biological molecules. This interaction can lead to modifications in biomolecules, potentially influencing various biological processes such as enzyme activity and cellular signaling.

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in the context of antimalarial properties and potential applications in cancer treatment.

Antimalarial Activity

A study exploring tetrahydroquinoline derivatives identified compounds with significant antimalarial activity against Plasmodium falciparum. The structural motif of tetrahydroquinoline was crucial for its effectiveness. For instance, an analog of the compound demonstrated an IC₅₀ of 1.8 μM against the 3D7 strain of P. falciparum, showcasing its potential as a lead compound for further development in malaria treatment .

Cancer Research Applications

The compound's ability to modify biomolecules suggests potential applications in cancer therapies. Research indicates that certain tetrahydroquinoline derivatives exhibit cytotoxic effects against cancer cell lines by interfering with cellular processes such as apoptosis and proliferation .

Case Study 1: Antimalarial Efficacy

In a study investigating the efficacy of tetrahydroquinoline derivatives, researchers synthesized various analogs and assessed their activity against P. falciparum. The study revealed that modifications to the phenyl group significantly influenced potency. Electron-donating groups enhanced activity while electron-withdrawing groups reduced it .

CompoundIC₅₀ (μM)Structural Modifications
MMV692140 (analog)1.8Para-methoxy substitution
Original Tetrahydroquinoline23No modifications
Pyrrolidine derivative0.066N-pyrrolidine group

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The study found that specific modifications led to increased cytotoxicity, indicating that these compounds could be developed into effective anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide?

The synthesis typically involves a two-step process:

  • Step 1 : Formation of the tetrahydroquinoline precursor via Friedländer or Pictet-Spengler reactions, followed by functionalization at the 2-position with a benzyl group .
  • Step 2 : Reaction of the halogenated derivative (e.g., bromide) with magnesium in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions to generate the Grignard reagent .
    Key Considerations : Solvent purity (<10 ppm water), magnesium activation (e.g., iodine or dibutylmagnesium initiation), and controlled temperature (20–40°C) to prevent side reactions .

Q. How should this Grignard reagent be handled and stored to ensure stability?

  • Handling : Use Schlenk lines or gloveboxes to exclude moisture/oxygen. Quench residues with dry alcohols (e.g., isopropanol) before disposal .
  • Storage : Solutions in THF or 2-MeTHF are stable at –20°C for weeks but may form precipitates over time. Filter through glass wool before use .
    Safety Note : Reacts violently with water, releasing methane gas. Use flame-resistant equipment .

Q. What are common applications of this compound in organic synthesis?

  • Carbon-Carbon Bond Formation : Nucleophilic addition to ketones, esters, or nitriles to generate tertiary alcohols, acids, or amines .
  • Heterocycle Functionalization : Used to introduce aryl groups into quinoline or indole scaffolds for pharmaceutical intermediates .
    Example : Reacting with ethyl chromone-2-carboxylate yields substituted chromanones via 1,4-addition .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetrahydroquinoline moiety influence reactivity?

  • Steric Effects : The 2-methyltetrahydroquinoline group increases steric hindrance, slowing reaction rates with bulky electrophiles (e.g., tert-butyl esters) compared to simpler phenylmagnesium bromides .
  • Electronic Effects : Electron-donating groups on the tetrahydroquinoline ring enhance nucleophilicity, as shown in comparative studies with 3,5-dimethyl-4-methoxyphenylmagnesium bromide .
    Methodology : Kinetic studies using in-situ IR or NMR to monitor reaction progress under varying substituents .

Q. How can researchers troubleshoot low yields or side products in reactions involving this reagent?

  • Common Issues :
    • Protonolysis : Trace moisture or acidic protons in substrates (e.g., alcohols) quench the reagent. Pre-dry substrates with molecular sieves .
    • Competing Pathways : Aryl-magnesium bonds may undergo β-hydride elimination if substrates lack electrophilic sites. Use low temperatures (–78°C) for sensitive reactions .
  • Analytical Solutions :
    • GC-MS or LC-MS : Identify side products (e.g., biphenyls from homo-coupling) .
    • DOSY NMR : Confirm reagent integrity by tracking diffusion coefficients in solution .

Q. What solvent systems optimize reactivity and selectivity for this Grignard reagent?

  • THF vs. 2-MeTHF : 2-MeTHF offers higher boiling points (80°C vs. 66°C for THF) and reduced peroxide formation, improving safety in large-scale reactions .
  • Ether Additives : Coordinating solvents like dimethoxyethane (DME) stabilize the Grignard complex, enhancing reactivity with sterically hindered carbonyls .
    Data Insight : In THF, reaction with 4-fluorophenyl ketone achieved 85% yield, while 2-MeTHF required 10% excess reagent for comparable results .

Q. How can researchers characterize the structure and purity of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Peaks at δ 0.5–1.5 ppm (Mg-bound protons) and aromatic signals confirm structure .
    • Mass Spectrometry : ESI-MS in negative mode detects [M–Br]⁻ ions (e.g., m/z 239 for C₉H₁₁BrMgO) .
  • Titration : React with deuterated methanol (CD₃OD) and quantify methane release via gas chromatography .

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